molecular formula C21H24O11 B2878756 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside CAS No. 31873-42-4

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside

Cat. No.: B2878756
CAS No.: 31873-42-4
M. Wt: 452.412
InChI Key: CDLMQSSFJCERSO-YMQHIKHWSA-N
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Description

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside is a chemical compound with the molecular formula C21H24O11. It is known for its applications in various fields, including biomedicine, where it has shown efficacy in managing ailments such as cancer and inflammation.

Mechanism of Action

Target of Action

It is known that this compound is extensively applied in the field of biomedicine and shows remarkable efficacy in the management of ailments encompassing cancer and inflammation . This suggests that its targets may be related to these disease pathways.

Mode of Action

It is known to serve as a precursor for the production of pioneering pharmaceutical agents that selectively address molecular targets , which implies that it may interact with its targets to induce therapeutic effects.

Biochemical Pathways

Given its application in managing cancer and inflammation , it can be inferred that it may influence pathways related to cell proliferation, apoptosis, and inflammatory responses.

Result of Action

Given its efficacy in managing ailments such as cancer and inflammation , it can be inferred that it may induce changes at the molecular and cellular levels that contribute to its therapeutic effects.

Preparation Methods

The synthesis of 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside involves several steps. Initially, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is prepared from β-D-glucose and acetyl bromide through acetylation and bromination. This intermediate is then reacted with 4-hydroxybenzaldehyde derivatives via glycosylation. The reaction typically uses a 10% NaOH solution as a base and tris(3,6-dioxaheptyl)amine (TDA-1) as a phase transfer catalyst, resulting in yields of 61% to 69% .

Chemical Reactions Analysis

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: It serves as a probe in studying carbohydrate-protein interactions.

    Medicine: It has shown potential in the development of therapeutic agents for cancer and inflammation.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside can be compared with other similar compounds such as:

    4-Hydroxyphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside: Similar structure but with a hydroxyl group instead of a formyl group.

    4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside: Similar structure but with a methoxy group instead of a formyl group.

The uniqueness of this compound lies in its formyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMQSSFJCERSO-YMQHIKHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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